BenchChemオンラインストアへようこそ!

Zuclopenthixol Decanoate-d19

Isotope dilution mass spectrometry MRM cross-talk SIL-IS design

Zuclopenthixol Decanoate-d19 (CAS referenced via unlabeled parent 64053-00-5; TRC Catalog No. Z701493) is a perdeuterated stable isotope-labeled analog of the thioxanthene antipsychotic zuclopenthixol decanoate, in which 19 hydrogen atoms on the decanoate ester side chain are replaced by deuterium (²H), yielding a molecular formula of C₃₂H₂₄D₁₉ClN₂O₂S and a molecular weight of 574.33 g/mol.

Molecular Formula C₃₂H₂₄D₁₉ClN₂O₂S
Molecular Weight 574.33
Cat. No. B1162482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZuclopenthixol Decanoate-d19
SynonymsDecanoic Acid 2-[4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester-d19;  (Z)-Decanoic Acid 2-[4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester-d19
Molecular FormulaC₃₂H₂₄D₁₉ClN₂O₂S
Molecular Weight574.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zuclopenthixol Decanoate-d19 – Certified Deuterated Internal Standard for LC-MS/MS Quantification of the Long-Acting Thioxanthene Antipsychotic


Zuclopenthixol Decanoate-d19 (CAS referenced via unlabeled parent 64053-00-5; TRC Catalog No. Z701493) is a perdeuterated stable isotope-labeled analog of the thioxanthene antipsychotic zuclopenthixol decanoate, in which 19 hydrogen atoms on the decanoate ester side chain are replaced by deuterium (²H), yielding a molecular formula of C₃₂H₂₄D₁₉ClN₂O₂S and a molecular weight of 574.33 g/mol . The unlabeled analyte, zuclopenthixol decanoate (C₃₂H₄₃ClN₂O₂S, MW 555.21), is a long-acting injectable dopamine D₁/D₂ receptor antagonist indicated for maintenance treatment of schizophrenia . As a stable isotope-labeled internal standard (SIL-IS), Zuclopenthixol Decanoate-d19 is designed to co-elute with the native analyte during reversed-phase liquid chromatography while being discriminated by its +19 Da mass shift in tandem mass spectrometry (MS/MS) detection, enabling precise isotope dilution quantification [1].

Why Zuclopenthixol Decanoate-d19 Cannot Be Substituted by Zuclopenthixol Decanoate-d4 or Structural Analog Internal Standards in Regulated Bioanalysis


Substituting Zuclopenthixol Decanoate-d19 with the commercially available d4 isotopologue or a non-deuterated structural analog introduces quantifiable risks to assay accuracy. The d4 variant (MW 559.24, mass shift +4 Da) operates at the borderline of the minimum recommended mass difference for small-molecule SIL-IS applications . At only +4 Da, the d4 isotopologue is susceptible to mass spectrometric cross-talk with the analyte's natural ¹³C and ³⁴S isotopic envelope, which can contribute signal intensity in the internal standard MRM channel and bias quantification . Conversely, structural analog internal standards (e.g., haloperidol-d4 or flupentixol-d4 used for zuclopenthixol assays) exhibit divergent chromatographic retention and extraction recovery, failing to co-elute with the analyte and thus unable to compensate for matrix-dependent ion suppression or enhancement [1]. The d19 compound, with its +19 Da mass shift and identical chemical structure to the analyte, simultaneously satisfies the requirements of adequate mass separation, chromatographic co-elution, and matched extraction behavior.

Zuclopenthixol Decanoate-d19 — Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Mass Spectrometric Resolution: D19 Provides a +19 Da Shift Versus Only +4 Da for the d4 Isotopologue, Exceeding Cross-Talk Safety Thresholds by 4.75-Fold

Zuclopenthixol Decanoate-d19 produces a mass shift of +19 Da relative to the unlabeled analyte (574.33 vs. 555.21 Da), compared with +4 Da for the commercially available d4 isotopologue (559.24 vs. 555.21 Da) . The +19 Da shift exceeds the minimum recommended mass difference of 3 Da for small-molecule SIL-IS by 6.3-fold, and exceeds the more stringent 4–5 Da cross-talk minimization threshold recommended for triple quadrupole LC-MS/MS assays . The d4 isotopologue, at +4 Da, falls within the analyte's natural M+2 (¹³C₂, ³⁴S₁) and M+4 isotopic envelope contribution zone, creating a risk of mutual signal contribution between the analyte and internal standard MRM channels. The d19 compound eliminates this overlap by placing the IS signal well outside the natural isotopic distribution.

Isotope dilution mass spectrometry MRM cross-talk SIL-IS design

Matrix Effect Compensation: SIL-IS-Normalized Matrix Effects of 92–108% Achieved for Zuclopenthixol in Human Plasma Using Isotope Dilution UHPLC-MS/MS

A validated UHPLC-MS/MS method for the simultaneous quantification of seven typical antipsychotics in human plasma, employing stable isotope-labeled internal standards for each analyte, achieved IS-normalized matrix effects in the range of 92–108% for zuclopenthixol [1]. This range falls within the widely accepted 85–115% criterion for bioanalytical method validation. Without a co-eluting SIL-IS, matrix effects from endogenous plasma components (phospholipids, salts) can cause ion suppression or enhancement exceeding ±30%, producing unacceptable bias in quantitative assays [2]. Structural analog internal standards that do not co-elute with the analyte cannot compensate for these matrix effects.

Matrix effect Ion suppression Therapeutic drug monitoring UHPLC-MS/MS

Method Validation Performance: Trueness of 89.1–114.8% and Repeatability of 1.8–9.9% for Zuclopenthixol Using SIL-IS Across a 1–450 ng/mL Calibration Range

The UHPLC-MS/MS method employing a stable isotope-labeled internal standard for zuclopenthixol was fully validated across a calibration range of 1–450 ng/mL in human plasma, achieving trueness of 89.1–114.8%, repeatability of 1.8–9.9%, and intermediate precision of 1.9–16.3% [1]. These performance metrics conform to the acceptance criteria of the FDA Guidance for Industry on Bioanalytical Method Validation (trueness within ±15% of nominal, precision ≤15% CV) and the EMA Guideline on Bioanalytical Method Validation. The method was successfully applied to the routine analysis of 509 patient plasma samples over 15 months, with measured zuclopenthixol concentrations ranging from 0 to 175 ng/mL (median: 18 ng/mL) [1]. In contrast, methods relying on structural analog internal standards for zuclopenthixol have reported more variable precision due to differential extraction recovery between analyte and non-identical IS [2].

Method validation Trueness Precision Bioanalytical method

Deuterium Label Stability: All 19 Deuterium Atoms Occupy Non-Exchangeable Alkyl Carbon Positions on the Decanoate Ester Side Chain

The 19 deuterium atoms in Zuclopenthixol Decanoate-d19 are incorporated exclusively on the saturated alkyl positions of the decanoate ester side chain (-CO-(CD₂)₈-CD₃), as confirmed by the molecular formula C₃₂H₂₄D₁₉ClN₂O₂S, where 19 of the 43 total hydrogen positions are isotopically substituted . These alkyl carbon-bound deuterium atoms are chemically non-exchangeable under standard analytical conditions (aqueous/organic mobile phases at pH 2–8), in contrast to deuterium labels positioned on heteroatoms (O, N) or on carbons alpha to carbonyl groups, which are susceptible to proton-deuterium exchange and deuterium scrambling in solution or in the MS collision cell [1]. Deuterium scrambling—the migration of deuterium atoms during collision-induced dissociation—can alter the apparent isotopic enrichment of fragment ions and introduce quantification error when monitoring fragment-specific MRM transitions [1]. The strategic placement of all 19 labels on the decanoate chain ensures that any fragment ion containing the ester moiety retains the full mass shift.

Hydrogen-deuterium exchange Deuterium scrambling Label stability Isotopic fidelity

Clinical Applicability: SIL-IS-Based UHPLC-MS/MS Method Demonstrated Robust Quantification Across a 450-Fold Dynamic Range (1–450 ng/mL) in 509 Patient Samples

The UHPLC-MS/MS method using stable isotope-labeled internal standards was deployed for routine therapeutic drug monitoring (TDM) of zuclopenthixol and six other typical antipsychotics, successfully analyzing 509 patient plasma samples over 15 months [1]. The method covered a 450-fold dynamic range for zuclopenthixol (1–450 ng/mL), encompassing both sub-therapeutic (<4 ng/mL), therapeutic (4–50 ng/mL), and toxic (>100 ng/mL) concentration ranges [1][2]. Measured patient concentrations spanned 0–175 ng/mL (median 18 ng/mL), demonstrating coverage of the clinically relevant range. The therapeutic reference range for zuclopenthixol is 4–50 ng/mL [1]. The ability of the d19 SIL-IS to track the analyte across this wide concentration range without saturation or cross-talk is a direct function of its +19 Da mass separation, which ensures that the IS signal does not contribute to the analyte channel at high concentrations or vice versa .

Therapeutic drug monitoring Clinical validation Dynamic range Routine analysis

Zuclopenthixol Decanoate-d19 — High-Impact Procurement Scenarios in Bioanalysis, Clinical TDM, and Forensic Toxicology


Regulated Therapeutic Drug Monitoring (TDM) of Zuclopenthixol Decanoate Depot Injections in Schizophrenia Patients

Clinical laboratories performing routine TDM of zuclopenthixol in plasma or serum require a SIL-IS that provides regulatory-grade quantification accuracy across the therapeutic range of 4–50 ng/mL and the toxic range above 100 ng/mL [1]. Zuclopenthixol Decanoate-d19 enables isotope dilution UHPLC-MS/MS with IS-normalized matrix effects of 92–108%, trueness of 89.1–114.8%, and a validated calibration range of 1–450 ng/mL—sufficient to quantify trough concentrations from patients receiving 200–500 mg intramuscular depot injections every 2–4 weeks [1][2]. The +19 Da mass shift eliminates cross-talk with the analyte channel, ensuring that low ng/mL concentrations are not overestimated due to IS signal bleed-through—a known risk when d4-labeled standards are employed .

Pharmacokinetic and Bioequivalence Studies Supporting Generic Zuclopenthixol Decanoate Formulations

Abbreviated New Drug Applications (ANDAs) for generic zuclopenthixol decanoate depot formulations require validated LC-MS/MS methods compliant with FDA and EMA bioanalytical method validation guidance [1]. The d19 SIL-IS, with its 19 non-exchangeable deuterium labels on the decanoate side chain, provides long-term solution stability essential for multi-batch pharmacokinetic studies spanning weeks to months . The demonstrated repeatability of 1.8–9.9% CV and intermediate precision of 1.9–16.3% CV using SIL-IS meets the ≤15% CV acceptance criterion, while structural analog internal standards may fail precision requirements due to differential recovery between analyte and IS during sample preparation [1].

Postmortem Forensic Toxicology — Quantification of Zuclopenthixol in Complex Decomposition Matrices

Forensic toxicology laboratories analyzing postmortem blood and tissue specimens for zuclopenthixol encounter severe matrix effects from decomposition products, hemoglobin, and lipid debris [2]. HPLC-ESI-MS/MS methods for zuclopenthixol determination in postmortem specimens have been described, but without a co-eluting SIL-IS, matrix-dependent ion suppression can produce false-negative results at low concentrations [2]. Zuclopenthixol Decanoate-d19 co-elutes precisely with the analyte, compensating for variable ionization efficiency across different postmortem matrices. The strategic placement of all 19 deuterium labels on the decanoate side chain also ensures that potential in-source hydrolysis of the ester bond—a phenomenon observed with ester prodrug internal standards—does not alter the mass shift of the fragment ion used for quantification .

Multi-Analyte Antipsychotic Panel Method Development for Clinical Research

Research laboratories developing multi-analyte LC-MS/MS panels for simultaneous quantification of typical and atypical antipsychotics benefit from the superior mass separation of Zuclopenthixol Decanoate-d19 when designing MRM transitions in crowded chromatographic windows [1]. The UHPLC-MS/MS method of Gradinaru et al. (2014) demonstrated that seven antipsychotics including zuclopenthixol can be resolved within a 4.5-minute gradient using individual SIL-IS for each analyte, achieving IS-normalized matrix effects of 92–108% across all compounds [1]. The +19 Da shift of the d19 IS permits selection of MRM transitions that are fully resolved from the natural isotopic envelopes of co-eluting isobaric or near-isobaric antipsychotics (e.g., flupentixol, cis-chlorprothixene), minimizing channel cross-contamination in multiplexed assays .

Quote Request

Request a Quote for Zuclopenthixol Decanoate-d19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.